N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)nicotinamide
Description
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-21(2)14-13(19-15(23)12-4-3-5-17-10-12)11-18-16(20-14)22-6-8-24-9-7-22/h3-5,10-11H,6-9H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMDFXSIGHZVSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CN=CC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)nicotinamide typically involves multi-step organic reactionsThe final step involves the coupling of the pyrimidine derivative with nicotinic acid or its derivatives under specific reaction conditions, such as the use of coupling agents like dicyclohexyl carbodiimide and 4-dimethylaminopyridine .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and morpholine sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to influence redox reactions and energy production in cells by contributing to the synthesis of nicotinamide adenine dinucleotide (NAD+). This, in turn, affects various enzymes critical to cellular activity, such as sirtuins and poly-ADP-ribose polymerases (PARP). Additionally, its anti-inflammatory action stabilizes mast cells and suppresses mast cell degranulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a comparative analysis based on substituent modifications and inferred structure-activity relationships (SAR):
Substituent Variations and Hypothesized Effects
Key Research Findings
- Substituent Positioning : 4-Chlorobenzyloxy analogs () exhibit superior IC₅₀ values (~5 nM) against PI3Kδ compared to methyl-substituted variants (>50 nM), suggesting electron-withdrawing groups enhance target engagement .
- Morpholino vs. Tetrahydrofuran-Oxy: The morpholino group in the primary compound may confer better kinase isoform selectivity compared to tetrahydrofuran-3-yl-oxy substituents, which are prone to oxidative metabolism .
Data Table: Structural and Functional Comparison
Critical Analysis of Contradictions and Limitations
- Lack of Direct Activity Data : The primary compound’s kinase inhibition profile is inferred from structural analogs; experimental validation is required.
- Scaffold Dependency: Quinoline-based analogs () show divergent pharmacokinetics compared to pyrimidine derivatives, complicating cross-comparisons .
Biological Activity
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)nicotinamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a morpholinopyrimidine core linked to a nicotinamide moiety. The synthesis typically involves multi-step organic reactions, where the coupling of pyrimidine derivatives with nicotinic acid is facilitated by coupling agents such as dicyclohexyl carbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under controlled conditions.
This compound primarily functions through its influence on cellular metabolism and signaling pathways:
- NAD+ Synthesis : The compound contributes to the synthesis of nicotinamide adenine dinucleotide (NAD+), which is crucial for various cellular processes, including energy production and redox reactions. This activity affects enzymes like sirtuins and poly(ADP-ribose) polymerases (PARP), which are involved in cellular stress responses and DNA repair mechanisms.
- Anti-inflammatory Effects : It has been shown to stabilize mast cells and suppress mast cell degranulation, leading to reduced inflammatory responses. This mechanism could be beneficial in treating conditions characterized by excessive inflammation.
Antifungal and Antibacterial Properties
Research indicates that this compound exhibits antifungal and antibacterial activities. These properties make it a candidate for developing treatments against various microbial infections.
Potential Therapeutic Applications
- Cancer Treatment : The compound's ability to modulate NAD+ levels may play a role in cancer therapy. NAD+ is essential for cancer cell metabolism, and targeting its biosynthesis could inhibit tumor growth. Inhibition of NAMPT (Nicotinamide adenine dinucleotide biosynthesis enzyme) has been linked to decreased proliferation of cancer cells .
- Skin Conditions : Preliminary studies suggest its efficacy in treating skin conditions, potentially due to its anti-inflammatory properties. Topical formulations have been tested in animal models, showing promising results in reducing tumor volume and enhancing apoptosis in cancerous tissues .
Table 1: Summary of Biological Activities
| Activity Type | Description | Research Findings |
|---|---|---|
| Antifungal | Inhibits growth of fungal pathogens | Effective against various strains in vitro |
| Antibacterial | Inhibitory effects on bacterial growth | Demonstrated activity against Gram-positive bacteria |
| Anti-inflammatory | Reduces inflammation via mast cell stabilization | Significant reduction in inflammatory markers |
| Cancer Therapy | Potential inhibitor of tumor growth | Induces apoptosis in cancer cell lines |
Case Study: Topical Application in Melanoma
In a murine model of melanoma, topical administration of this compound resulted in significant tumor reduction. Mice treated with the compound showed increased levels of apoptotic markers and collagen deposition, indicating an influence on both tumor microenvironment and systemic immune response .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
